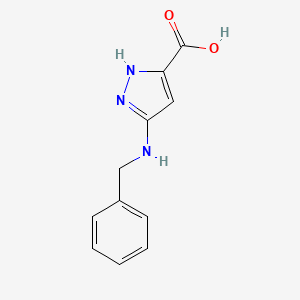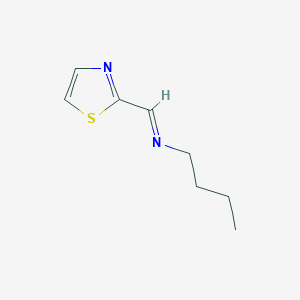
(E)-N-Butyl-1-(1,3-thiazol-2-yl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-Butyl-1-(1,3-thiazol-2-yl)methanimine is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Butyl-1-(1,3-thiazol-2-yl)methanimine typically involves the reaction of a thiazole derivative with a butylamine under specific conditions. One common method involves the use of a condensation reaction where the thiazole derivative is reacted with butylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
(E)-N-Butyl-1-(1,3-thiazol-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The thiazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines.
科学的研究の応用
(E)-N-Butyl-1-(1,3-thiazol-2-yl)methanimine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which (E)-N-Butyl-1-(1,3-thiazol-2-yl)methanimine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring is known to participate in various biochemical pathways, potentially affecting cellular processes.
類似化合物との比較
Similar Compounds
(E)-N-Butyl-1-(1,3-thiazol-2-yl)methanimine: can be compared with other thiazole derivatives, such as:
Uniqueness
What sets this compound apart is its specific substitution pattern, which can confer unique chemical and biological properties
特性
CAS番号 |
882690-74-6 |
|---|---|
分子式 |
C8H12N2S |
分子量 |
168.26 g/mol |
IUPAC名 |
N-butyl-1-(1,3-thiazol-2-yl)methanimine |
InChI |
InChI=1S/C8H12N2S/c1-2-3-4-9-7-8-10-5-6-11-8/h5-7H,2-4H2,1H3 |
InChIキー |
NVYMJFVIKVPTSS-UHFFFAOYSA-N |
正規SMILES |
CCCCN=CC1=NC=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


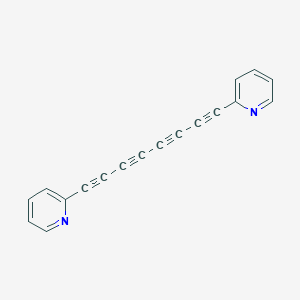
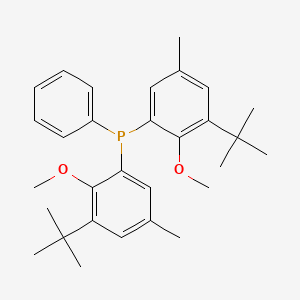
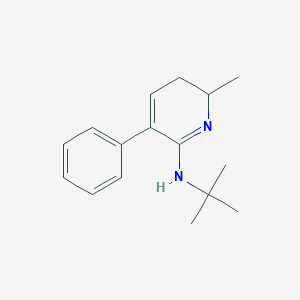
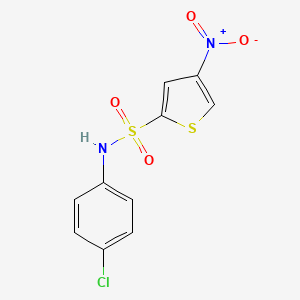
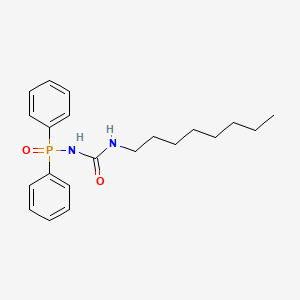

![6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12601801.png)
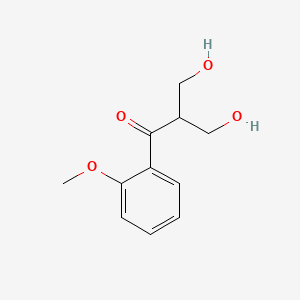
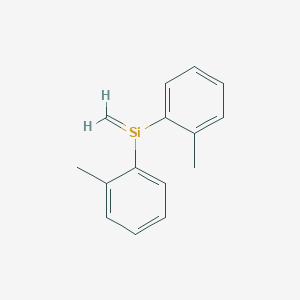
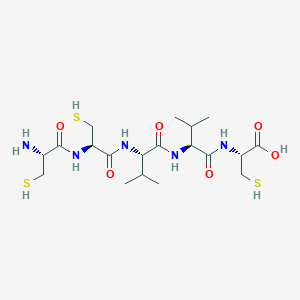
![Propanamide, 2-(acetylamino)-3-amino-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12601826.png)
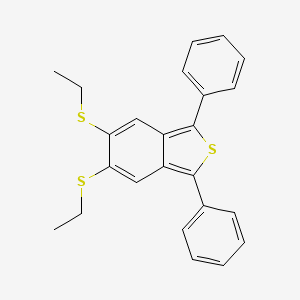
![[(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone](/img/structure/B12601842.png)
